molecular formula C10H10N4O B8790060 6-Aminoquinoline-5-carbohydrazide CAS No. 220904-96-1

6-Aminoquinoline-5-carbohydrazide

Cat. No.: B8790060
CAS No.: 220904-96-1
M. Wt: 202.21 g/mol
InChI Key: NABOTXCRNJLIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminoquinoline-5-carbohydrazide is a useful research compound. Its molecular formula is C10H10N4O and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

220904-96-1

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

6-aminoquinoline-5-carbohydrazide

InChI

InChI=1S/C10H10N4O/c11-7-3-4-8-6(2-1-5-13-8)9(7)10(15)14-12/h1-5H,11-12H2,(H,14,15)

InChI Key

NABOTXCRNJLIMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=O)NN)N)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Hydrazono-1,3-dihydro-pyrrolo[3,2-f]quinoline-2-one (1.07 g, 5.05 mmol) was combined with 6.0 mL of anhydrous hydrazine and 5.0 mL of water in a 100 mL flask (oversize to allow for foaming) and heated at reflux (145° C. oil bath) under a condenser and nitrogen atmosphere, with stirring. After 4.5 hr, analytical HPLC showed that all of the hydrazone had been consumed. The reaction was cooled, diluted with 75 mL of water, and filtered to give 0.45 g (air dried) of 6-aminoquinoline-5-carboxylic acid hydrazide as an olive brown solid. Mass spectrum (negative ion electrospray): m/z=215 (100%). NMR (DMSO-d6): δ3.64 (s, 2H), 4.22 (s, 2H), 5.66 (s, 2H), 7.25 (d, 1H, J=9.1 Hz), 7.34 (m, 1H), 7.65 (d, 1H, J=9 Hz), 8.34 (d, 1H, J=8.5 Hz), 8.50 (s, 1H), 9.27 (s, 1H).
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.